molecular formula C7H16ClN B11733808 1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride

1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B11733808
M. Wt: 149.66 g/mol
InChI Key: UGFGIDOVZZFURA-UOERWJHTSA-N
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Description

1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The cyclopropyl intermediate is then subjected to amination, where an amine group is introduced. This can be done using reagents like ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The cyclopropyl ring provides rigidity, which can enhance binding affinity to target proteins or receptors.

Comparison with Similar Compounds

  • 1-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride
  • 1-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]methanamine hydrochloride

Uniqueness: 1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride is unique due to its isopropyl group, which can influence its pharmacokinetic properties and binding interactions. The presence of the cyclopropyl ring also imparts stability and rigidity, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

[(1R,2R)-2-propan-2-ylcyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-5(2)7-3-6(7)4-8;/h5-7H,3-4,8H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

UGFGIDOVZZFURA-UOERWJHTSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H]1CN.Cl

Canonical SMILES

CC(C)C1CC1CN.Cl

Origin of Product

United States

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